molecular formula C6H8O6 B1240832 4-deoxy-beta-L-threo-hex-4-enopyranuronic acid

4-deoxy-beta-L-threo-hex-4-enopyranuronic acid

Cat. No. B1240832
M. Wt: 176.12 g/mol
InChI Key: IAKKJSVSFCTLRY-DJSBZWDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-deoxy-beta-L-threo-hex-4-enopyranuronic acid is a hexuronic acid that is 3,4-dihydro-2H-pyran-6-carboxylic acid substituted by a hydroxy group at each of the positions 2, 3, and 4 (the 2S,3R,4S-diastereoisomer). It is a conjugate acid of a 4-deoxy-beta-L-threo-hex-4-enopyranuronate.

Scientific Research Applications

1. Analytical Method Development

Gellerstedt and Li (1996) developed an analytical method for quantifying hexeneuronic acid (a form of 4-deoxy-beta-L-threo-hex-4-enopyranuronic acid) in kraft pulps. This method involves hydrolysis with mercuric acetate and oxidation to form beta-formyl pyruvic acid, which is then analyzed using reverse-phase HPLC (Gellerstedt & Li, 1996).

2. Synthesis and Characterization

Adorjan, Jääskeläinen, and Vuorinen (2006) reported a synthetic scheme for preparing methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid. The synthesis includes steps like TEMPO oxidation and acetylation, with characterization performed using techniques like NMR and FTIR (Adorjan, Jääskeläinen, & Vuorinen, 2006).

3. Hydrogenation Studies

Selkälä, Alakurtti, and Koskinen (2001) conducted hydrogenation studies on a sodium salt of 4-deoxy-beta-L-threo-hex-4-enopyranosyluronic acid. They tested various catalysts and found that palladium or platinum on charcoal were effective for this reaction (Selkälä, Alakurtti, & Koskinen, 2001).

4. Structural Studies

Hirano (1970) analyzed the conformation of 4-deoxy-α-L-threo-4-enohexopyranosyluronic acid using NMR spectroscopy, providing insights into the molecular structure of this compound (Hirano, 1970).

5. Identification in Kraft Pulp

Teleman et al. (1995) identified 4-deoxy-beta-L-threo-hex-4-enopyranosyluronic acid in kraft pulp and pulping liquor using NMR spectroscopy. Their research highlighted the presence of this compound as an acidic sidegroup in xylans of kraft pulp (Teleman et al., 1995).

6. Pharmaceutical Applications

Wang et al. (2015) explored new potential pharmaceutical applications for 4-deoxy-α-L-threo-hex-4-enopyranuronate. They investigated its neuroprotective properties in rat hippocampal-derived primary cell cultures, highlighting a novel use for this compound (Wang et al., 2015).

properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S,3R,4S)-2,3,4-trihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C6H8O6/c7-2-1-3(5(9)10)12-6(11)4(2)8/h1-2,4,6-8,11H,(H,9,10)/t2-,4+,6-/m0/s1

InChI Key

IAKKJSVSFCTLRY-DJSBZWDSSA-N

Isomeric SMILES

C1=C(O[C@@H]([C@@H]([C@H]1O)O)O)C(=O)O

Canonical SMILES

C1=C(OC(C(C1O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
Reactant of Route 2
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
Reactant of Route 3
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
Reactant of Route 4
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
Reactant of Route 5
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid
Reactant of Route 6
4-deoxy-beta-L-threo-hex-4-enopyranuronic acid

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